

# Physical and chemical properties of 2-Amino-9,9-dimethylfluorene

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## Compound of Interest

Compound Name: 2-Amino-9,9-dimethylfluorene

Cat. No.: B033680

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## An In-depth Technical Guide to 2-Amino-9,9-dimethylfluorene

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Amino-9,9-dimethylfluorene** (CAS No: 108714-73-4). It is a vital intermediate in the synthesis of advanced organic materials and pharmaceuticals.<sup>[1][2]</sup> This document consolidates available data on its molecular characteristics, physical constants, and solubility. Detailed experimental protocols for its synthesis and characterization are presented to support researchers in their laboratory work. Furthermore, this guide discusses its applications, particularly in the realm of organic electronics and as a precursor for fluorescent dyes.

### Introduction

**2-Amino-9,9-dimethylfluorene** is a polycyclic aromatic amine featuring a fluorene backbone with two methyl groups at the 9-position and an amino group at the 2-position. This unique molecular architecture imparts desirable electronic and photophysical properties, making it a valuable building block in materials science and medicinal chemistry.<sup>[1]</sup> Its rigid, planar fluorene core contributes to high thermal stability and charge carrier mobility, essential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of the

amino group provides a reactive site for further functionalization, allowing for the synthesis of a diverse range of derivatives with tailored properties.<sup>[1]</sup> This guide aims to be a central resource for professionals working with this versatile compound.

## Physical Properties

The physical properties of **2-Amino-9,9-dimethylfluorene** are summarized in the table below. These properties are crucial for its handling, purification, and application in various experimental setups.

Property	Value	Source
Appearance	White to off-white or light yellow solid/powder/crystal	[3]
Molecular Formula	C <sub>15</sub> H <sub>15</sub> N	[3]
Molecular Weight	209.29 g/mol	[3]
Melting Point	166-170 °C	[3]
Boiling Point	374.2 ± 21.0 °C (Predicted)	[2]
Density	1.11 g/cm <sup>3</sup>	[3]
Purity	≥99% (HPLC)	[3]
Storage	Store at 0-8 °C in a dark, inert atmosphere	[3]

## Chemical and Spectroscopic Properties

The chemical reactivity of **2-Amino-9,9-dimethylfluorene** is primarily centered around the amino group, which can undergo various transformations to create a wide array of derivatives.

Property	Value/Information	Source
CAS Number	108714-73-4	[3]
IUPAC Name	9,9-dimethyl-9H-fluoren-2-amine	[4]
InChI Key	GUTJITRKAMCHSD-UHFFFAOYSA-N	[4]
SMILES	<chem>CC1(C)C2=CC=CC=C2C3=C1C=C(C=C3)N</chem>	[4]
pKa	4.35 ± 0.40 (Predicted)	[2]
LogP	4.15630 (Predicted)	

#### Spectroscopic Data:

While specific spectra for **2-Amino-9,9-dimethylfluorene** are not readily available in the public domain, the following provides an overview of the expected spectral characteristics based on its structure and data from analogous compounds.

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the fluorene backbone, a singlet for the two methyl groups at the 9-position, and a broad singlet for the amino (-NH<sub>2</sub>) protons. The aromatic region would display a complex splitting pattern due to the various couplings between the protons.
- <sup>13</sup>C NMR:** The carbon NMR spectrum would exhibit distinct signals for the quaternary carbon at the 9-position, the two methyl carbons, and the aromatic carbons. The carbon attached to the amino group would be shifted downfield.
- Infrared (IR) Spectroscopy:** The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm<sup>-1</sup> region), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings.
- Mass Spectrometry (MS):** High-resolution mass spectrometry of a synthesized sample confirmed the molecular weight with a measured [M+H]<sup>+</sup> of 209.1194, which is in close

agreement with the calculated value of 209.1204.[2] The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the fluorene ring system.

## Experimental Protocols

### Synthesis of 2-Amino-9,9-dimethylfluorene

A general and efficient procedure for the synthesis of **2-Amino-9,9-dimethylfluorene** involves the reduction of 2-nitro-9,9-dimethylfluorene.[2]

Materials:

- 2-nitro-9,9-dimethylfluorene
- 10% Palladium on activated carbon (Pd/C) catalyst
- Ethanol
- Hydrogen gas

Procedure:

- Suspend 23.9 g (100.0 mmol) of 2-nitro-9,9-dimethylfluorene and 0.5 g of 10% Pd/C catalyst in 500 mL of ethanol in a suitable reaction vessel.
- Stir the reaction mixture vigorously under a hydrogen atmosphere for 24 hours at room temperature.
- Upon completion of the reaction (monitored by TLC or other suitable analytical techniques), remove the catalyst by filtration through a pad of celite.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to afford 16.9 g (81% yield) of **2-Amino-9,9-dimethylfluorene** as a light yellow solid.

Product Confirmation: The structure of the synthesized product can be confirmed by high-resolution mass spectrometry (HR-MS).[2]

## Determination of Physical Properties (General Methodologies)

While specific experimental details for this compound are not widely published, the following are standard methods for determining the key physical properties.

- **Melting Point:** Determined using a calibrated melting point apparatus or by Differential Scanning Calorimetry (DSC). The sample is heated at a controlled rate, and the temperature range from the onset of melting to complete liquefaction is recorded.
- **Boiling Point:** For high-boiling point solids, the boiling point is often determined under reduced pressure using a micro-boiling point method to prevent decomposition. The observed boiling point is then extrapolated to atmospheric pressure.
- **Purity (HPLC):** High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the compound. A suitable column (e.g., C18) and mobile phase are used to separate the main compound from any impurities, and the purity is determined by the relative peak areas.

## Applications in Research and Development

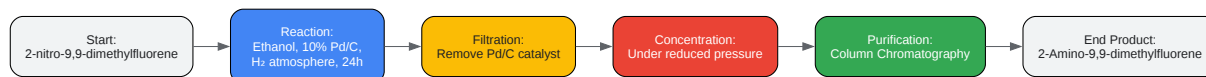
**2-Amino-9,9-dimethylfluorene** is a cornerstone for the development of next-generation materials and therapeutics.

- **Organic Electronics:** Its derivatives are extensively used as hole-transporting materials, host materials, and emitters in OLEDs due to their excellent thermal stability and electrochemical properties.<sup>[1]</sup>
- **Pharmaceutical Intermediate:** The fluorene scaffold is a privileged structure in medicinal chemistry. The amino group on **2-Amino-9,9-dimethylfluorene** serves as a handle for the synthesis of complex molecules with potential therapeutic activities.<sup>[1]</sup>
- **Fluorescent Dyes and Probes:** It is a precursor for the synthesis of fluorescent dyes and probes.<sup>[3]</sup> These probes are valuable tools in biological imaging and diagnostics for visualizing cellular processes.<sup>[3]</sup> While specific signaling pathway interactions for **2-Amino-9,9-dimethylfluorene** itself are not well-documented, its derivatives are designed to target specific biological molecules or environments.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **2-Amino-9,9-dimethylfluorene** from its nitro precursor.



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Caption: Synthesis of **2-Amino-9,9-dimethylfluorene** workflow.

## Conclusion

**2-Amino-9,9-dimethylfluorene** is a compound of significant interest with a broad range of applications, particularly in materials science and drug discovery. This guide has provided a detailed summary of its physical and chemical properties, a robust synthesis protocol, and an overview of its current applications. The provided information is intended to facilitate further research and development involving this versatile molecule. As the demand for high-performance organic materials and novel therapeutics continues to grow, the importance of well-characterized building blocks like **2-Amino-9,9-dimethylfluorene** will undoubtedly increase.

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